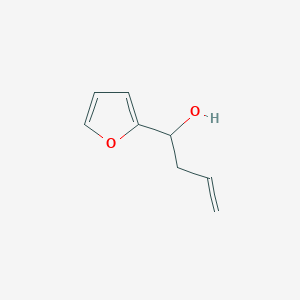

1-(Furan-2-yl)but-3-en-1-ol

Übersicht

Beschreibung

1-(Furan-2-yl)but-3-en-1-ol is an organic compound with the chemical formula C8H10O2. It is a colorless to pale yellow liquid with a unique taste and is flammable. This compound is insoluble in water but soluble in alcohol and ether solvents. It is widely used in organic synthesis and serves as an important intermediate in the production of various organic drugs, fragrances, and other organic compounds .

Vorbereitungsmethoden

1-(Furan-2-yl)but-3-en-1-ol can be synthesized through various methods. One commonly used method involves the reaction of crotonaldehyde and furan in the presence of lithium aluminum hydride . The reaction conditions typically include:

Reactants: Crotonaldehyde and furan

Reagent: Lithium aluminum hydride

Conditions: The reaction is carried out under an inert atmosphere, usually at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(Furan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Halogenating agents: Thionyl chloride, phosphorus tribromide

Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Applications Overview

1-(Furan-2-yl)but-3-en-1-ol has been identified for several key applications:

Flavor and Fragrance Industry

This compound is utilized as a flavoring agent due to its pleasant aroma, enhancing the sensory experience in food and beverages. Its unique scent profile makes it a valuable ingredient in the formulation of various flavor compounds.

Pharmaceutical Development

As a building block in the synthesis of pharmaceuticals, this compound contributes to the development of new drugs with potential therapeutic effects. Its derivatives have been explored for their biological activities, including anticancer properties.

Agricultural Applications

The compound is being investigated as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals in pest management. Its effectiveness against certain pests makes it a candidate for sustainable agricultural practices.

Material Science

Research is ongoing into its use in polymer production, where its unique properties can enhance the performance of materials. The incorporation of this compound into polymer matrices could lead to improved mechanical properties and thermal stability.

Research in Organic Chemistry

The compound serves as a subject of study for organic chemists exploring its reactivity and potential applications in synthesis. Its furan ring structure allows for various chemical transformations, making it a versatile intermediate.

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Flavor & Fragrance | Used as a flavoring agent due to pleasant aroma | Enhances sensory experience in food and beverages |

| Pharmaceutical Development | Building block for drug synthesis | Potential therapeutic effects |

| Agricultural Applications | Investigated as a natural pesticide | Eco-friendly alternative to synthetic pesticides |

| Material Science | Explored for use in polymer production | Enhances material performance |

| Organic Chemistry | Subject of study for reactivity and synthesis applications | Insights into new chemical pathways |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against MCF-7 breast adenocarcinoma cells. The compound showed dose-dependent inhibition, indicating its potential as an anticancer agent. At concentrations of 3 µM, 10 µM, and 30 µM, it exhibited approximately 40%, 60%, and 90% inhibition respectively, compared to gemcitabine which showed about 50% inhibition at 10 µM .

Case Study 2: Natural Pesticide Research

Research has focused on the efficacy of this compound as a natural pesticide. Preliminary results suggest that it can effectively manage pest populations while minimizing environmental impact compared to traditional synthetic pesticides .

Wirkmechanismus

The mechanism of action of 1-(Furan-2-yl)but-3-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s furan ring structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic substitutions. These reactions enable the compound to interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(Furan-2-yl)but-3-en-1-ol can be compared with other similar compounds, such as:

2-Furanmethanol: This compound has a similar furan ring structure but differs in the position of the hydroxyl group.

Furfural: Another furan derivative, furfural, has an aldehyde group instead of a hydroxyl group.

5-Hydroxymethylfurfural: This compound has a hydroxymethyl group attached to the furan ring.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

1-(Furan-2-yl)but-3-en-1-ol, a compound characterized by its furan ring and alkenyl alcohol structure, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C8H10O2) features a furan moiety attached to a butenol chain. Its structural formula can be represented as follows:

This compound's unique structure contributes to its reactivity and biological interactions.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. It has shown significant capacity to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. The compound's antioxidant activity is believed to arise from the electron-donating ability of the hydroxyl group attached to the furan ring.

2. Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential uses in food preservation and therapeutic applications against infections.

3. Inhibition of Tyrosinase Activity

A significant area of research focuses on the inhibition of tyrosinase , an enzyme crucial for melanin synthesis in humans. Studies have shown that derivatives of furan compounds, including this compound, can inhibit tyrosinase activity effectively. For example, related compounds have been reported with IC50 values as low as 0.0433 µM, indicating potent inhibitory effects compared to standard inhibitors like kojic acid .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby preventing cellular damage.

- Enzyme Inhibition : The structural features of this compound allow it to bind effectively to active sites on enzymes like tyrosinase, inhibiting their activity through competitive or noncompetitive mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Eigenschaften

IUPAC Name |

1-(furan-2-yl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKPZJIQPMRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982708 | |

| Record name | 1-(Furan-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6398-51-2, 64180-68-3 | |

| Record name | α-2-Propen-1-yl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6398-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Furan-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Furyl)-1-buten-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.